
3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of bromine, difluoromethyl, and trifluoromethyl groups attached to a pyridine ring
Méthodes De Préparation
The synthesis of 3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative followed by the introduction of difluoromethyl and trifluoromethyl groups through nucleophilic substitution reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, difluoromethyl, and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparaison Avec Des Composés Similaires
3-Bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
- 2-Bromo-3-(trifluoromethyl)pyridine
- 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
These compounds share similar structural features but differ in the position and type of substituents on the pyridine ring
Propriétés
Formule moléculaire |
C7H3BrF5N |
|---|---|
Poids moléculaire |
276.00 g/mol |
Nom IUPAC |
3-bromo-2-(difluoromethyl)-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H3BrF5N/c8-3-1-2-4(7(11,12)13)14-5(3)6(9)10/h1-2,6H |
Clé InChI |
VBANMGMKCDBQNS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1Br)C(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



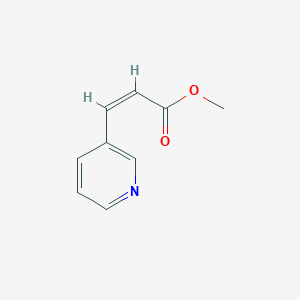
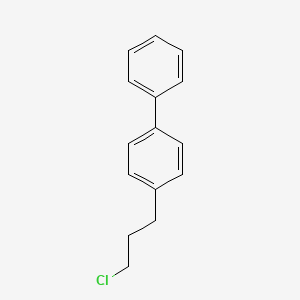
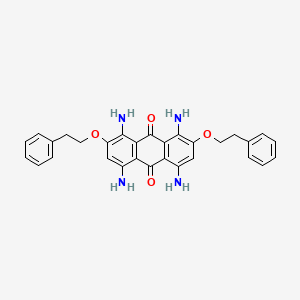
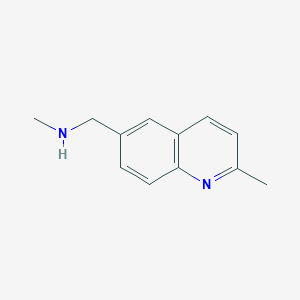
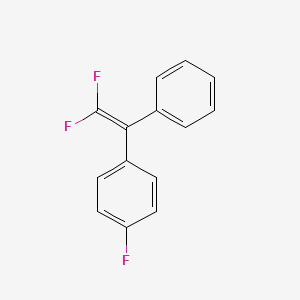
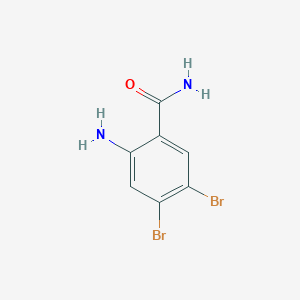
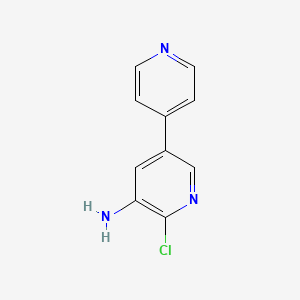
![2'-Deoxy-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}adenosine](/img/structure/B13141790.png)
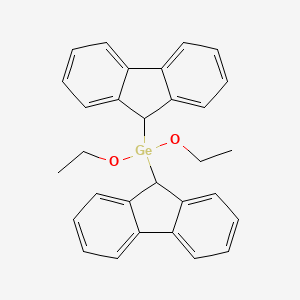
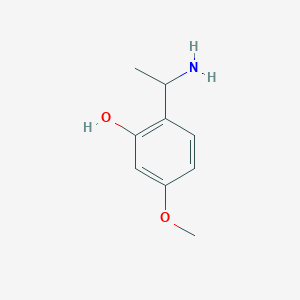
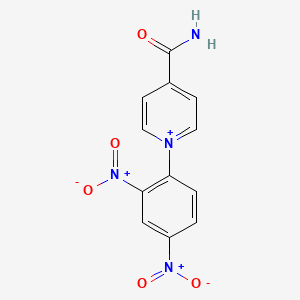

![6-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13141813.png)
